molecular formula C19H18N2O2S B2411051 1-(2-methoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one CAS No. 899944-95-7

1-(2-methoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one

Katalognummer: B2411051
CAS-Nummer: 899944-95-7
Molekulargewicht: 338.43
InChI-Schlüssel: MIOILIJAEZIJKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one is a synthetic pyrazinone derivative intended for research applications. Pyrazine-based compounds are versatile scaffolds in medicinal chemistry due to their favorable electronic properties and ability to participate in diverse chemical interactions, making them valuable for investigating new therapeutic agents . This compound is of significant interest in oncology research, as pyrazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including lung carcinoma models . The structure incorporates a thiobenzyl ether moiety, a feature seen in bioactive molecules that can influence cellular signaling pathways. Researchers can utilize this compound as a tool to study cell proliferation and apoptosis mechanisms, particularly in the context of SHP2-mediated signaling or other oncogenic phosphatase targets, an area of high interest in cancer pharmacology . It is supplied exclusively for laboratory research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions, refer to the corresponding Safety Data Sheet (SDS) for hazard information, and ensure compliance with all local and institutional regulations for chemical use and disposal.

Eigenschaften

IUPAC Name

1-(2-methoxyphenyl)-3-[(3-methylphenyl)methylsulfanyl]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-14-6-5-7-15(12-14)13-24-18-19(22)21(11-10-20-18)16-8-3-4-9-17(16)23-2/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOILIJAEZIJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(2-Methoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one is a synthetic organic compound belonging to the class of pyrazinones. This compound has garnered attention due to its potential biological activities, which may include anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 1-(2-methoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one features a pyrazinone core with a methoxy group and a thioether substituent. The presence of these functional groups is critical for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures to 1-(2-methoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one exhibit significant anticancer properties. For instance, studies on pyrazole derivatives have shown that they can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

CompoundActivityMechanism
1-(2-Methoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-oneAnticancerInduction of apoptosis
3-Fluorobenzyl thio derivativesAnticancerCaspase activation
Thiazolidine derivativesAnticancerROS modulation

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. Similar thioether-containing compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that the thioether group may play a role in modulating inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that 1-(2-methoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one may possess antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various pyrazinone derivatives on MDA-MB-231 cells, revealing that those with methoxy and thioether substituents had enhanced cytotoxicity compared to their analogs lacking these groups. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, a thioether derivative similar to 1-(2-methoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one was administered, resulting in a significant reduction in edema and inflammatory markers. This suggests potential therapeutic applications in inflammatory conditions.

Q & A

Basic: What are the recommended synthetic routes for 1-(2-methoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pyrazinone core with substituted arylthio groups. Key steps include:

  • Thioether formation : Reacting a pyrazin-2(1H)-one precursor with 3-methylbenzyl mercaptan under basic conditions (e.g., NaOH in DMF) .
  • Solvent and temperature control : Ethanol or DMF at 60–80°C under nitrogen to prevent oxidation .
  • Purification : Flash chromatography (e.g., DCM/MeOH gradients) or recrystallization to achieve >95% purity .
    Optimization strategies:
  • Use HOBt/TBTU coupling agents to enhance reaction efficiency .
  • Monitor intermediates via TLC or HPLC to adjust reaction times .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H/13C NMR to verify substitution patterns (e.g., methoxyphenyl aromatic protons at δ 6.8–7.5 ppm) .
  • Mass spectrometry : HRMS (ESI) for exact mass confirmation (e.g., [M+H]+ expected m/z ~395.15) .
  • X-ray crystallography : Resolve stereoelectronic effects; SHELX software is standard for small-molecule refinement .
  • HPLC : Purity assessment using C18 columns (e.g., 98.3% purity confirmed via reverse-phase HPLC) .

Advanced: How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy for this compound?

Contradictions may arise from:

  • Poor pharmacokinetics : Low oral bioavailability due to high logP (~3.5). Mitigate via prodrug strategies (e.g., hydroxyethyl-piperazine derivatives enhance solubility) .
  • Metabolic instability : Use LC-MS to identify metabolites in hepatic microsomes .
  • Tissue penetration : Assess brain permeability via in situ perfusion models; structural analogs with logBB >0.3 show CNS activity .

Advanced: What methodologies are effective for elucidating the mechanism of action of this pyrazinone derivative?

  • Target engagement assays :
    • PDE5 inhibition: Measure cGMP levels in vascular smooth muscle cells (IC50 <10 nM) .
    • Kinase profiling: Use Broad Institute’s kinase panel to rule off-target effects .
  • Molecular docking : Simulate binding to PDE5’s catalytic domain (Glide/SP docking, ΔG < -9 kcal/mol) .
  • Gene expression : RNA-seq to identify downstream pathways (e.g., NO-sGC-cGMP) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?

  • Core modifications :
    • Replace 3-methylbenzylthio with bulkier groups (e.g., 2-nitrobenzyl) to enhance target affinity .
    • Vary methoxyphenyl substituents (e.g., 3,4-dimethoxy for improved solubility) .
  • Pharmacophore mapping :
    • Triazole or pyrimidine fusion to stabilize π-π interactions .
  • In vitro testing :
    • Prioritize analogs with >50% PDE5 inhibition at 1 µM and selectivity over PDE6 (>100-fold) .

Basic: What are the stability considerations for this compound under different storage conditions?

  • Thermal stability : Store at -20°C in amber vials; DSC/TGA shows decomposition >150°C .
  • Hydrolytic sensitivity : Susceptible to base-mediated thioether cleavage; avoid aqueous buffers at pH >8 .
  • Light sensitivity : Benzothiazole analogs degrade under UV; use antioxidant additives (e.g., BHT) .

Advanced: What computational tools are recommended for predicting ADMET properties?

  • ADMET Prediction :
    • SwissADME : Estimate logP (2.8), bioavailability score (0.55), and P-gp substrate likelihood .
    • Molinspiration : Predict blood-brain barrier penetration (TPSA ~75 Ų suggests moderate permeability) .
  • Toxicity screening :
    • ProTox-II for hepatotoxicity alerts (e.g., CYP3A4 inhibition risk) .

Advanced: How can researchers validate the compound’s antitumor potential in preclinical models?

  • In vitro :
    • NCI-60 cell line screening (GI50 <1 µM in leukemia lines) .
    • Apoptosis assays (Annexin V/PI staining) .
  • In vivo :
    • Xenograft models (e.g., HCT-116 colorectal cancer) with dosing at 10 mg/kg (oral) .
    • Monitor tumor volume reduction and toxicity (AST/ALT levels) .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

  • Low yields : Optimize stoichiometry (e.g., 1.2 eq. of 3-methylbenzyl mercaptan) .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) .
  • Safety : Handle thiol precursors in fume hoods due to malodor and toxicity .

Advanced: How can isotopic labeling (e.g., 14C) aid in studying the compound’s metabolic fate?

  • Synthesis : Introduce 14C at the methoxyphenyl group via Ullmann coupling .
  • Applications :
    • Autoradiography : Track tissue distribution in rodent models .
    • Mass balance studies : Quantify fecal/urinary excretion over 72 hours .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.